molecular formula C11H17NS B13247878 2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole

2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole

Cat. No.: B13247878
M. Wt: 195.33 g/mol
InChI Key: PCFQOMKYVZWUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a thiazole ring substituted with a methyl group and a tetramethylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the Tetramethylcyclopropyl Group: The tetramethylcyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the thiazole ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles.

Scientific Research Applications

2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π interactions and hydrogen bonding, while the tetramethylcyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)phenyl](2,2,3,3-tetramethylcyclopropyl)methanone
  • 2-methyl-4-[(2,2,3,3-tetramethylcyclopropyl)amino]benzoic acid
  • 5-chloro-2-methyl-4-nitro-N-(2,2,3,3-tetramethylcyclopropyl)aniline

Uniqueness

2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetramethylcyclopropyl group provides significant steric hindrance, influencing the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

2-methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole

InChI

InChI=1S/C11H17NS/c1-7-12-8(6-13-7)9-10(2,3)11(9,4)5/h6,9H,1-5H3

InChI Key

PCFQOMKYVZWUHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2C(C2(C)C)(C)C

Origin of Product

United States

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